BenchChemオンラインストアへようこそ!

Irinotecan

Topoisomerase I inhibition Prodrug activation In vitro cytotoxicity

This irinotecan (CPT-11) is a semisynthetic camptothecin prodrug requiring carboxylesterase-mediated bioactivation to the ~100–1000-fold more potent SN-38 topoisomerase I inhibitor. Unlike direct-acting analogs, its efficacy critically depends on host enzymatic conversion (CES/UGT1A1), causing marked interpatient pharmacokinetic variability. When sourcing, note that nanoliposomal formulations (nal-IRI) achieve equivalent intratumoral SN-38 exposure at ~5-fold lower doses. For trial design, liposomal irinotecan demonstrated a >2-fold higher ORR (44.1% vs. 21.6%) versus topotecan in relapsed SCLC. The irinotecan/cisplatin regimen also showed a 40% improvement in median overall survival in extensive-stage SCLC. Bulk and custom packaging available.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
CAS No. 100286-90-6
Cat. No. B193450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrinotecan
CAS100286-90-6
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
InChIInChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
InChIKeyUWKQSNNFCGGAFS-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid
Solubility1.07e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan (CAS 100286-90-6): Evidence-Based Comparative Guide for Topoisomerase I Inhibitor Procurement


Irinotecan (CPT-11) is a semisynthetic camptothecin analogue that functions as a prodrug, requiring enzymatic conversion by carboxylesterases to its active metabolite, SN-38, which is 100- to 1000-fold more potent as a topoisomerase I inhibitor [1]. It is a cornerstone chemotherapeutic for metastatic colorectal cancer and has demonstrated significant activity in small cell lung cancer and other malignancies [2]. However, its clinical utility is constrained by variable patient metabolism, dose-limiting toxicities such as diarrhea and neutropenia, and the inherent limitations of the parent prodrug, including low conversion efficiency and a short half-life [3].

Why In-Class Topoisomerase I Inhibitors Cannot Be Substituted for Irinotecan Without Rigorous Evidence


Irinotecan is not a simple, interchangeable topoisomerase I poison. Its unique mechanism as a prodrug distinguishes it from direct-acting analogs like topotecan and belotecan, as its efficacy is intrinsically linked to the rate and extent of its in vivo conversion to the active SN-38 metabolite [1]. This conversion is highly variable and dependent on host carboxylesterase activity and UDP-glucuronosyltransferase 1A1 (UGT1A1) genotype, leading to substantial interpatient variability in both response and toxicity [2]. Furthermore, the differential potency, toxicity profiles, and optimal dosing schedules across the camptothecin class mean that generic substitution based solely on class membership can lead to suboptimal outcomes or unexpected adverse events [3]. The following evidence demonstrates that the choice of irinotecan—and specific formulations thereof—requires a granular, data-driven approach beyond simple class-level assumptions.

Irinotecan (CAS 100286-90-6) Versus Key Comparators: A Quantitative Evidence Matrix for Scientific Selection


Irinotecan vs. SN-38: Potency Differential and Prodrug Conversion Rationale

Irinotecan is a prodrug with significantly lower direct topoisomerase I inhibitory activity compared to its active metabolite, SN-38. Quantitative comparisons reveal that SN-38 is approximately 130- to 570-fold more potent than irinotecan in cell-based assays [1]. This prodrug design is a key differentiator; the therapeutic effect is contingent on in vivo conversion. The efficiency of this conversion is a critical parameter for formulation and patient selection. For example, in plasma, the conversion rate of irinotecan to SN-38 is linear at 515.9 ± 50.1 pmol/ml/h during the first 60 minutes [1]. This highlights why procurement and research decisions must consider the active metabolite, not just the parent compound.

Topoisomerase I inhibition Prodrug activation In vitro cytotoxicity Pharmacokinetics

Liposomal Irinotecan vs. Free Irinotecan: Enhanced Tumor Deposition and Dosing Efficiency

A major limitation of free irinotecan is its inefficient tumor targeting and short half-life. Nanoliposomal irinotecan (nal-IRI) addresses this through enhanced permeability and retention (EPR) effect-mediated tumor deposition. In a mouse xenograft model of human colon carcinoma, nal-IRI dosing achieved significantly higher intratumoral levels of both the prodrug and its active metabolite SN-38 compared to free irinotecan [1]. Critically, nal-IRI administered at doses 5-fold lower than free irinotecan achieved similar intratumoral exposure of SN-38 while delivering superior antitumor activity [1].

Nanoliposomal formulation Pharmacokinetics Tumor targeting Xenograft model

Liposomal Irinotecan vs. Topotecan: Superior Objective Response Rate in Relapsed SCLC

In the Phase III RESILIENT trial, liposomal irinotecan was compared head-to-head with topotecan in 461 patients with relapsed small cell lung cancer (SCLC) [1]. While overall survival (OS) and progression-free survival (PFS) were similar between the two arms, liposomal irinotecan demonstrated a significantly higher objective response rate (ORR) [1]. This suggests that a larger proportion of patients experienced tumor shrinkage with the liposomal irinotecan regimen.

Phase III clinical trial Relapsed small cell lung cancer Objective response rate Topotecan comparator

Irinotecan/Cisplatin vs. Etoposide/Cisplatin: Improved Survival Outcomes in Extensive-Stage SCLC

A pivotal Phase III trial compared the combination of irinotecan/cisplatin (IP) to the standard etoposide/cisplatin (EP) regimen in patients with extensive-stage small cell lung cancer (ED-SCLC). The trial was terminated early due to a clear survival benefit in the irinotecan arm [1]. The IP regimen demonstrated a significant improvement in median survival and 1- and 2-year survival rates, establishing it as a superior option in this patient population [1].

Extensive-stage small cell lung cancer Combination chemotherapy Overall survival Phase III trial

Stabilized Liposomal Irinotecan: Reduced Degradation Product (lyso-PC) for Enhanced Formulation Integrity

Liposomal formulations of irinotecan are susceptible to degradation during storage, leading to the formation of lyso-phosphatidylcholine (lyso-PC), a byproduct that can compromise liposome integrity and potentially alter drug release and safety profiles. A patented stabilized liposomal irinotecan composition is designed to significantly reduce lyso-PC formation [1]. The patent claims that the stabilized composition generates less than 1 mg lyso-PC per mL of the preparation during the first 9 months of stability testing at 2-8°C [1].

Pharmaceutical formulation Storage stability Liposome degradation Lyso-PC

Irinotecan vs. Topotecan and Belotecan: Comparative Topoisomerase I Inhibition Potency

Direct comparison of topoisomerase I inhibitors reveals differences in their inherent potency at the enzyme level. In a cell-free assay, belotecan exhibited the highest potency (IC50 = 0.87 µg/mL), followed by topotecan (IC50 = 0.68 µg/mL), while irinotecan was the least potent (IC50 = 2.85 µg/mL) [1]. This underscores the fact that irinotecan's clinical efficacy is not driven by its direct enzyme inhibition but by the far greater potency of its metabolite, SN-38. This data provides a mechanistic basis for understanding why irinotecan cannot be directly compared to direct-acting topoisomerase I inhibitors based on parent compound potency alone.

Topoisomerase I inhibition In vitro potency Class comparison IC50

Evidence-Driven Application Scenarios for Irinotecan (CAS 100286-90-6) in Preclinical and Clinical Research


Preclinical In Vivo Efficacy Studies for Colorectal Cancer

For researchers evaluating irinotecan in colorectal cancer xenograft models, the evidence from nal-IRI (nanoliposomal irinotecan) studies provides a strong rationale for selecting this formulation. The finding that nal-IRI achieves equivalent intratumoral SN-38 exposure at a 5-fold lower dose than free irinotecan [1] allows for more refined dose-response studies and potentially reduces dose-limiting toxicity, offering a superior translational tool for modeling human treatment regimens.

Second-Line Therapy Selection in Relapsed Small Cell Lung Cancer (SCLC) Clinical Trials

Clinical trial sponsors and investigators planning Phase II or III studies in relapsed SCLC should consider liposomal irinotecan as a backbone or comparator arm. The RESILIENT trial data, showing a >2-fold higher ORR for liposomal irinotecan compared to topotecan (44.1% vs. 21.6%) [2], positions it as a compelling active agent for combination studies or as a new standard-of-care comparator, particularly in trials where objective response is a key endpoint.

Formulation Development and Stability Benchmarking

For pharmaceutical scientists developing novel irinotecan formulations or generic liposomal products, the stabilized liposomal irinotecan patent provides a quantifiable stability benchmark [3]. The specification of generating less than 1 mg/mL lyso-PC over 9 months at 2-8°C [3] is a measurable, commercially relevant quality attribute. This allows for direct, data-driven comparison of new formulations against a known stable standard, streamlining formulation screening and quality-by-design approaches.

First-Line Chemotherapy Regimen Design for Extensive-Stage SCLC

In the context of designing or updating clinical treatment protocols for extensive-stage SCLC, the Phase III data comparing irinotecan/cisplatin to etoposide/cisplatin provides unequivocal evidence for a survival benefit [4]. The 40% improvement in median overall survival (390 vs. 287 days) [4] firmly supports the selection of irinotecan-based therapy for first-line use, directly impacting procurement and formulary decisions for oncology centers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irinotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.